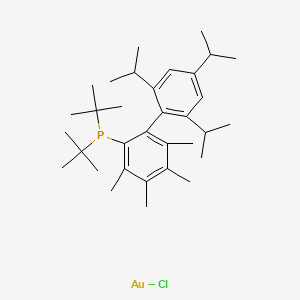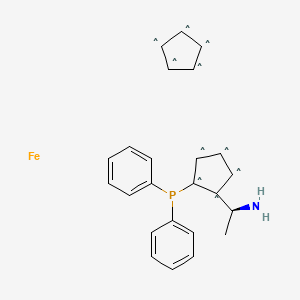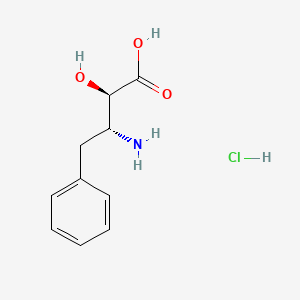![molecular formula C14H17N5O3S B12052642 methyl 4-({[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B12052642.png)
methyl 4-({[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-({[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry for their antimicrobial, antifungal, and anticancer properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate typically involves multiple steps. One common method starts with the preparation of 4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol, which is then reacted with methyl 4-aminobenzoate under specific conditions to form the desired compound . The reaction conditions often include the use of solvents like toluene and catalysts such as aluminum methylate under a nitrogen atmosphere .
Industrial Production Methods
Industrial production methods for this compound may involve microwave-assisted synthesis, which has been shown to be efficient and yield high purity products . This method reduces reaction times and improves overall efficiency compared to conventional methods.
化学反応の分析
Types of Reactions
Methyl 4-({[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the triazole ring and the benzoate moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Toluene, ethanol, dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
科学的研究の応用
Methyl 4-({[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new drugs, particularly for its anticancer and neuroprotective effects
Industry: Utilized in the production of dyes, biocides, and fungicides.
作用機序
The mechanism of action of methyl 4-({[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The triazole ring is known to bind with various enzymes and receptors, inhibiting their activity and leading to antimicrobial and anticancer effects . The compound may also interfere with the synthesis of nucleic acids and proteins, further contributing to its biological activity .
類似化合物との比較
Similar Compounds
Fluconazole: An antifungal drug with a triazole ring.
Voriconazole: Another antifungal agent with a similar structure.
Trazodone: An antidepressant that also contains a triazole moiety.
Uniqueness
Methyl 4-({[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C14H17N5O3S |
|---|---|
分子量 |
335.38 g/mol |
IUPAC名 |
methyl 4-[[2-[(4-amino-5-ethyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C14H17N5O3S/c1-3-11-17-18-14(19(11)15)23-8-12(20)16-10-6-4-9(5-7-10)13(21)22-2/h4-7H,3,8,15H2,1-2H3,(H,16,20) |
InChIキー |
NLQHOPVPVYQBLM-UHFFFAOYSA-N |
正規SMILES |
CCC1=NN=C(N1N)SCC(=O)NC2=CC=C(C=C2)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(fluorosulfonyl)oxy]-Benzonitrile](/img/structure/B12052567.png)
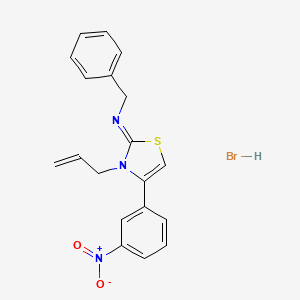
![3-{2-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12052573.png)

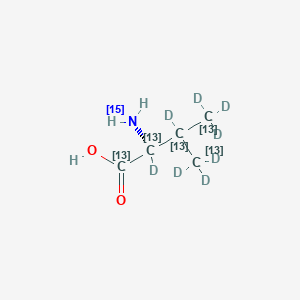
![Ethyl 6-bromo-5-[(2-bromobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B12052587.png)
![2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12052596.png)
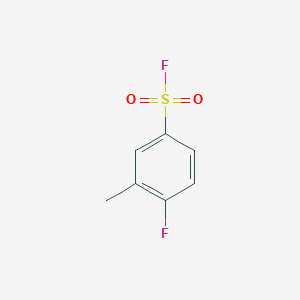
![2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-benzylacetamide](/img/structure/B12052607.png)
